molecular formula C9H18BrNO2S B13776626 1-Propanesulfonamide, 3-bromo-N-cyclohexyl- CAS No. 73972-45-9

1-Propanesulfonamide, 3-bromo-N-cyclohexyl-

Cat. No.: B13776626
CAS No.: 73972-45-9
M. Wt: 284.22 g/mol
InChI Key: FJLJOSOWSJGPHE-UHFFFAOYSA-N
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Description

1-Propanesulfonamide, 3-bromo-N-cyclohexyl- is a chemical compound with the molecular formula C9H18BrNO2S. It is known for its unique structure, which includes a bromine atom attached to a propane sulfonamide group and a cyclohexyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanesulfonamide, 3-bromo-N-cyclohexyl- typically involves the bromination of N-cyclohexylpropanesulfonamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1-Propanesulfonamide, 3-bromo-N-cyclohexyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

1-Propanesulfonamide, 3-bromo-N-cyclohexyl- is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-Propanesulfonamide, 3-bromo-N-cyclohexyl- involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Propanesulfonamide, 3-chloro-N-cyclohexyl-: Similar structure but with a chlorine atom instead of bromine.

    1-Propanesulfonamide, 3-iodo-N-cyclohexyl-: Contains an iodine atom instead of bromine.

    1-Propanesulfonamide, 3-fluoro-N-cyclohexyl-: Features a fluorine atom in place of bromine.

Uniqueness

1-Propanesulfonamide, 3-bromo-N-cyclohexyl- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s behavior in various chemical reactions, making it a valuable compound for specific applications .

Properties

CAS No.

73972-45-9

Molecular Formula

C9H18BrNO2S

Molecular Weight

284.22 g/mol

IUPAC Name

3-bromo-N-cyclohexylpropane-1-sulfonamide

InChI

InChI=1S/C9H18BrNO2S/c10-7-4-8-14(12,13)11-9-5-2-1-3-6-9/h9,11H,1-8H2

InChI Key

FJLJOSOWSJGPHE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)CCCBr

Origin of Product

United States

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